molecular formula C10H11N3 B144522 N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine CAS No. 640735-22-4

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

Cat. No. B144522
CAS RN: 640735-22-4
M. Wt: 173.21 g/mol
InChI Key: SSOWVQRPXHPDCM-UHFFFAOYSA-N
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Description

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is a chemical compound with the empirical formula C10H11N3 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .


Molecular Structure Analysis

The molecular structure of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine can be found in various databases such as PubChem . The compound has a molecular weight of 133.15 and its structure includes a pyrrolo[2,3-b]pyridine core .

Scientific Research Applications

FGFR4 Inhibition for Cancer Therapy

The compound N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine has been developed into a series of derivatives that act as potent inhibitors of FGFR4 (Fibroblast Growth Factor Receptor 4), showing significant antiproliferative activity against Hep3B cells, a liver cancer cell line. This suggests its potential application in targeted cancer therapies, particularly for tumors where abnormal FGFR signaling is a contributing factor .

2. Scaffold for Targeting Human Neutrophil Elastase (HNE) This compound also serves as a new scaffold for research targeting HNE, an enzyme implicated in various inflammatory diseases. By inhibiting HNE, derivatives of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine could be used to treat conditions where HNE plays a role in the pathological process .

Broad-Spectrum Anticancer Activity

Recent studies have indicated that analogues of 1H-pyrrolo[2,3-b]pyridine exhibit inhibitory activity against different cancer cell lines, suggesting a broader spectrum of anticancer applications beyond liver cancer. This opens up research avenues for its use in various oncological contexts .

Tautomeric Research Interest

While not directly related to N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine, it’s worth noting that related compounds like 1H-pyrazolo[3,4-b]pyridines have been the subject of extensive research due to their tautomeric properties. This highlights the scientific interest in this class of compounds and their potential utility in biomedical applications .

Future Directions

The future directions for research on N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine and its derivatives could include further exploration of their biological activities and potential applications in medicine, particularly in cancer therapy . Additionally, more studies are needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

N-prop-2-enyl-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-5-11-9-4-7-13-10-8(9)3-6-12-10/h2-4,6-7H,1,5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOWVQRPXHPDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624174
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine

CAS RN

640735-22-4
Record name N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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